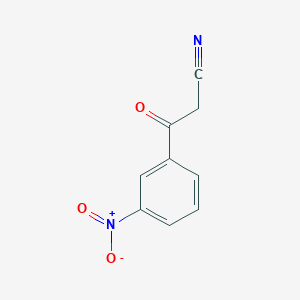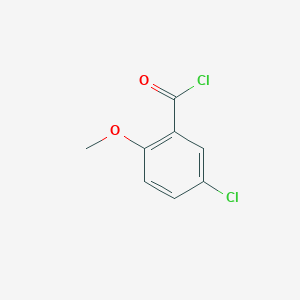
4-(Pyridin-3-yl)butan-2-one
Descripción general
Descripción
4-(Pyridin-3-yl)butan-2-one is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of this compound consists of a pyridine ring attached to a butanone moiety at the third position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Pyridin-3-yl)butan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Another method involves the addition of 3-pyridylmagnesium bromide to 2-butanone, followed by hydrolysis to yield this compound . This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of 4-(Pyridin-3-yl)but-3-en-2-one. This process utilizes a palladium catalyst and hydrogen gas to reduce the double bond in the starting material, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridin-3-yl)butan-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), halogenating agents (e.g., PCl5, SOCl2)
Major Products Formed
Oxidation: 4-(Pyridin-3-yl)butanoic acid
Reduction: 4-(Pyridin-3-yl)butanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(Pyridin-3-yl)butan-2-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity and influencing various biochemical processes . For example, it may inhibit the activity of enzymes involved in the biosynthesis of pyridine nucleotides, thereby affecting cellular metabolism .
Comparación Con Compuestos Similares
4-(Pyridin-3-yl)butan-2-one can be compared with other similar compounds, such as:
4-(Pyridin-4-yl)butan-2-one: This compound has a similar structure but with the pyridine ring attached at the fourth position.
4-(Pyridin-2-yl)butan-2-one: This compound has the pyridine ring attached at the second position.
4-(Pyridin-3-yl)but-3-en-2-one:
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties that are valuable in various research and industrial applications.
Propiedades
IUPAC Name |
4-pyridin-3-ylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUNKLBPKLZUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498105 | |
| Record name | 4-(Pyridin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55161-19-8 | |
| Record name | 4-(Pyridin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


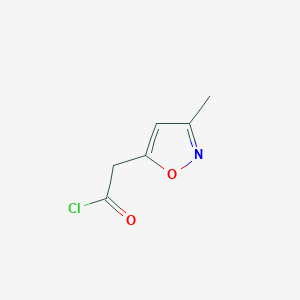


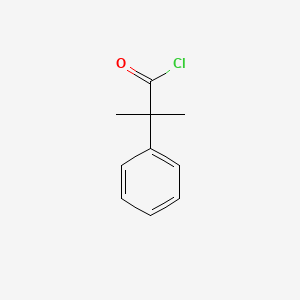
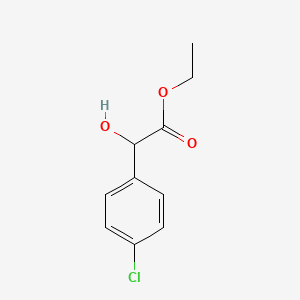
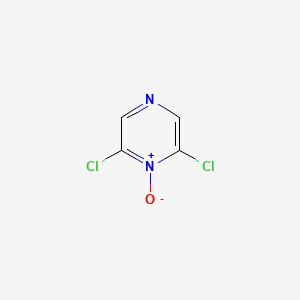
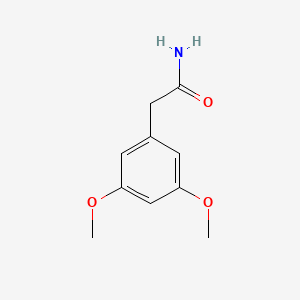

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

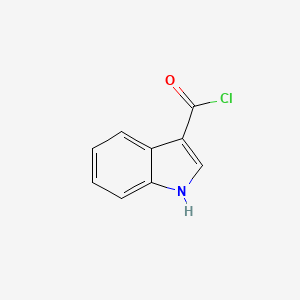
![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
